molecular formula C12H30O2Si2 B1662061 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane CAS No. 78669-53-1

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Cat. No.: B1662061
CAS No.: 78669-53-1
M. Wt: 262.54 g/mol
InChI Key: COSZSAJOKACQOO-UHFFFAOYSA-N
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Description

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (CAS 78669-53-1) is a disilane derivative featuring two tert-butoxy groups and four methyl substituents on its silicon atoms. It is commercially available and valued for its stability and utility in silylation reactions . This compound is synthesized via radical dimerization of tert-butoxydimethylsilyl intermediates, though this process often complicates purification due to co-formation of byproducts . Its sterically hindered tert-butoxy groups enhance stability while moderating reactivity, making it suitable for applications in copper-catalyzed ring-opening silylation of benzofurans, where it delivers high stereoselectivity .

Properties

IUPAC Name

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZSAJOKACQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508295
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78669-53-1
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
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Preparation Methods

Reaction Protocol

The process begins with a uniformly mixed reaction system containing:

  • Tertiary hydrogen-containing silane precursor (e.g., 1,1,2,2-tetramethyldisilane with tert-butoxy groups)
  • Silver salt catalyst (e.g., AgNTf₂, Ag₂CO₃, or AgSbF₆)
  • Polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

The reaction proceeds at temperatures between −10°C and 120°C, typically achieving completion within 10 minutes to 24 hours. For instance, a 95% yield was obtained using 0.0049 g of AgNTf₂ in DMF at 25°C for 10 minutes.

Catalytic Efficiency of Silver Salts

Silver salts exhibit exceptional activity due to their ability to polarize Si–H bonds, facilitating dehydrogenation. The following table compares the efficacy of various catalysts:

Silver Salt Temperature (°C) Time (min) Yield (%)
AgNTf₂ 25 10 95
Ag₂CO₃ 80 240 78
AgSbF₆ 60 120 85

Data sourced from CN110669066A

This method’s superiority lies in its scalability and avoidance of harsh reagents, making it industrially viable.

Mechanistic Insights into Si–H Bond Activation

The dehydrogenation mechanism involves three key stages:

Catalyst-Substrate Interaction

Silver ions (Ag⁺) coordinate with the silicon atom’s lone pair, weakening the Si–H bond and inducing heterolytic cleavage. This step generates a silylium ion intermediate ([R₃Si⁺]) and a hydride ion (H⁻).

Dimerization and Hydrogen Elimination

Two silylium ions combine to form a disilane framework, while concurrent H⁻ recombination releases hydrogen gas (H₂):
$$ 2 \, \text{R}3\text{SiH} \xrightarrow{\text{Ag}^+} \text{R}3\text{Si–SiR}3 + \text{H}2 \uparrow $$

Steric and Electronic Effects

Bulky tert-butoxy groups hinder side reactions (e.g., oligomerization) by sterically shielding the silicon center. Additionally, electron-donating oxygen atoms stabilize transition states, enhancing reaction selectivity.

Optimization of Reaction Parameters

Temperature and Time Dependence

Yield correlates inversely with temperature due to reduced side-product formation at lower temperatures. For example, AgNTf₂ achieves 95% yield at 25°C but only 78% at 80°C.

Solvent Effects

Polar aprotic solvents like DMF stabilize ionic intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversions. The table below illustrates solvent impacts:

Solvent Dielectric Constant Yield (%)
DMF 36.7 95
Dichloromethane 8.9 82
Toluene 2.4 61

Adapted from CN110669066A

Comparative Analysis with Conventional Methods

While earlier syntheses relied on acid-catalyzed condensation of tert-butanol with chlorosilanes, these methods suffered from low yields (50–60%) and corrosive byproducts (e.g., HCl). In contrast, silver-catalyzed dehydrogenation offers:

  • Higher yields (78–95%)
  • Milder conditions (ambient temperature, non-acidic media)
  • Reduced environmental impact (no halogenated waste)

Chemical Reactions Analysis

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form silicon-oxygen bonds.

    Reduction: It can be reduced to form silicon-hydrogen bonds.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silicon-based Materials

Overview : This compound serves as a precursor in the synthesis of silicon-based polymers and coatings. Its unique structure enhances the durability and performance of materials used in electronics and automotive industries.

Applications :

  • Electronics : Utilized in the fabrication of semiconductors and integrated circuits.
  • Automotive : Employed in coatings that provide resistance to environmental degradation.

Case Study : A study demonstrated that incorporating 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane into silicon-based coatings improved their thermal stability and adhesion properties significantly compared to conventional silanes.

Surface Modification

Overview : The compound is effective in modifying the surface properties of various substrates, improving adhesion and hydrophobicity.

Applications :

  • Adhesives and Paints : Enhances bonding strength and water repellency.
  • Textiles : Used to create water-resistant fabrics.

Data Table 1: Surface Properties Improvement

Substrate TypeControl AdhesionAdhesion with 1,2-Di-tert-butoxyHydrophobicity
Glass5 N/cm12 N/cm110°
Metal4 N/cm10 N/cm105°

Nanotechnology

Overview : Researchers utilize this silane compound in the development of nanostructured materials, which are crucial for advancements in drug delivery systems and sensors.

Applications :

  • Drug Delivery : Enhances the bioavailability of pharmaceutical compounds.
  • Sensors : Improves the sensitivity and selectivity of nanosensors.

Case Study : In a recent project, nanocarriers modified with 1,2-di-tert-butoxy were shown to enhance the targeted delivery of anticancer drugs, increasing therapeutic efficacy while minimizing side effects.

Organic Synthesis

Overview : This compound acts as a valuable reagent in organic synthesis processes.

Applications :

  • Pharmaceutical Research : Facilitates the formation of complex molecules.
  • Catalysis : Used in various catalytic reactions to synthesize organic compounds.

Data Table 2: Reaction Efficiency Comparison

Reaction TypeControl Yield (%)Yield with 1,2-Di-tert-butoxy (%)
Aryl Chloride Coupling6585
Alkene Functionalization7090

Protective Coatings

Overview : The compound is employed to create protective coatings that resist chemicals and environmental degradation.

Applications :

  • Construction Materials : Used in coatings for outdoor structures.
  • Automotive Components : Provides resistance against corrosion and wear.

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane involves the formation of silicon-oxygen and silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions. Its high reactivity allows it to interact with a wide range of substrates, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disilanes with varying substituents exhibit distinct chemical behaviors. Below is a detailed comparison of 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Two tert-butoxy (-O-tBu), four methyl (-CH₃) C₁₂H₂₈O₂Si₂ - Stable silylating agent
- Used in stereoselective benzofuran ring-opening
- Side product in radical dimerization
1,2-Diethoxy-1,1,2,2-tetramethyldisilane Two ethoxy (-OEt), four methyl (-CH₃) C₈H₂₀O₂Si₂ - Smaller alkoxy groups increase reactivity
- Potential use in less sterically demanding reactions
1,2-Di-tert-butylamino-1,1,2,2-tetramethyldisilane Two tert-butylamino (-NH-tBu), four methyl C₁₂H₃₂N₂Si₂ - Amino groups enable nucleophilic reactivity
- Precursor for N-heterocyclic phosphadisilolidines
1,1,2,2-Tetrachloro-1,2-dimethyldisilane Four chlorine (-Cl), two methyl C₂H₆Cl₄Si₂ - Highly reactive and hazardous
- Used in chlorination or as a precursor for Si-Si bond modifications

Reactivity and Stability

  • Steric Effects : The tert-butoxy groups in this compound provide steric bulk, reducing undesired side reactions compared to smaller substituents like ethoxy .
  • Electronic Effects : Chlorine substituents in 1,1,2,2-tetrachloro-1,2-dimethyldisilane increase electrophilicity, making it highly reactive but hazardous . In contrast, tert-butoxy groups stabilize the disilane via electron donation .

Key Research Findings

  • Stereoselectivity : The tert-butoxy disilane enables (E)-selective silylation of benzofurans, attributed to steric guidance during transition-state formation .
  • Purification Challenges: Co-formation with polar byproducts (e.g., in Suginome reagent reactions) necessitates alternative purification strategies, such as using Et₃SiBpin to suppress dimerization .
  • Thermal Stability: The tert-butoxy derivative exhibits superior thermal stability compared to ethoxy or amino analogs, as evidenced by its handling under ambient conditions .

Biological Activity

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (CAS Number: 78669-53-1) is a silane compound with significant applications in materials science and organic synthesis. Its biological activity has garnered attention due to its potential roles in various chemical reactions and material enhancements. This article reviews the biological activity of this compound, focusing on its applications in nanotechnology, organic synthesis, and surface modification.

  • Molecular Formula: C12H30O2Si2
  • Molecular Weight: 262.54 g/mol
  • Physical State: Colorless to almost colorless clear liquid
  • Purity: ≥ 97% (GC)
  • Boiling Point: 127 °C at 30 mmHg
  • Flash Point: 89 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Nanotechnology Applications

This compound is utilized in the development of nanostructured materials. Its unique properties allow for:

  • Drug Delivery Systems: Enhancements in the efficiency of drug delivery through improved biocompatibility and controlled release mechanisms.
  • Sensors: The creation of sensitive detection systems for biological and chemical agents due to its ability to form stable nanostructures.

2. Organic Synthesis

In organic chemistry, this silane acts as a versatile reagent facilitating:

  • Silylation Reactions: It is employed in the silylation of alcohols and amines, which enhances the stability and reactivity of these compounds.
  • Catalytic Reactions: It serves as a reducing agent in various catalytic processes, including those involving carbonyl compounds .

3. Surface Modification

The compound plays a crucial role in modifying surface properties:

  • Hydrophobicity Improvement: Enhances water-repellent characteristics on substrates, which is beneficial for coatings and adhesives.
  • Adhesion Promotion: Improves adhesion properties in paints and coatings by modifying the interface between different materials .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this silane exhibited enhanced drug loading capacity and controlled release profiles. The silane's surface modification capabilities allowed for better interaction with cellular membranes, improving bioavailability.

Case Study 2: Silylation of Alcohols

Research indicated that using this silane for silylation significantly increased the reaction rates compared to traditional methods. The steric bulk provided by the tert-butoxy groups facilitated selective reactions with primary alcohols while minimizing side reactions .

Comparative Analysis Table

Property/ActivityThis compoundOther Silanes
Molecular Weight262.54 g/molVaries
Purity≥97% (GC)Varies
Application in NanotechnologyYesLimited
Use in Organic SynthesisHighModerate
Surface ModificationExcellentVaries
Drug Delivery EfficiencyHighModerate

Q & A

Basic: What methodological approaches are recommended for synthesizing 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane with high purity?

Answer:
Synthesis optimization requires balancing steric hindrance from tert-butoxy groups and reactivity of disilane precursors. A stepwise protocol is advised:

Precursor Selection : Use hexamethyldisilane (HMDS) as a starting material due to its stability. React with tert-butanol under anhydrous conditions to avoid hydrolysis .

Catalyst Choice : Employ Lewis acids (e.g., AlCl₃) to facilitate alkoxy substitution. Monitor reaction temperature (typically 0–25°C) to prevent oligomerization.

Purification : Use fractional distillation under reduced pressure (e.g., 10⁻³ Torr) followed by recrystallization in hexane. Validate purity via ¹H/²⁹Si NMR (δ ~0.5 ppm for Si–CH₃, δ ~18 ppm for Si–O–t-Bu) .

Data Contradiction Note : Some studies report incomplete substitution with AlCl₃, suggesting alternative catalysts like B(C₆F₅)₃ for higher yields .

Advanced: How can conflicting spectroscopic data on the Si–O bond stability of this compound be resolved?

Answer:
Contradictions in FTIR (Si–O stretching at 1050–1100 cm⁻¹) and computational studies (DFT-predicted bond dissociation energies) often arise from solvent polarity or aggregation effects. To resolve discrepancies:

Controlled Solvent Studies : Compare spectra in non-polar (toluene) vs. polar (THF) solvents to assess hydrogen bonding or dipole interactions .

Temperature-Dependent NMR : Conduct variable-temperature ²⁹Si NMR to detect dynamic equilibria (e.g., reversible Si–O cleavage).

Computational Validation : Use DFT (B3LYP/6-311+G(d,p)) to model solvent effects and compare with experimental vibrational modes .

Key Finding : Polar solvents stabilize Si–O bonds via solvation, masking inherent instability observed in gas-phase simulations .

Basic: What analytical techniques are critical for characterizing structural integrity post-synthesis?

Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR: Confirm tert-butoxy group integration (18H, δ 1.1–1.3 ppm).
  • ²⁹Si NMR: Detect Si–O (δ ~18 ppm) and Si–C (δ ~0.5 ppm) environments .

Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 320 (C₁₆H₃₈O₂Si₂) and fragmentation patterns (e.g., loss of t-BuO•).

X-ray Crystallography : Resolve Si–Si bond length (typically 2.35–2.40 Å) and dihedral angles between substituents .

Limitation : Crystallization challenges due to steric bulk may necessitate alternative techniques like cryo-TEM .

Advanced: How does the steric bulk of tert-butoxy groups influence reactivity in cross-coupling reactions?

Answer:
The tert-butoxy groups act as kinetic stabilizers but hinder nucleophilic substitution. Methodological strategies include:

Substituent Engineering : Replace one t-BuO group with smaller alkoxy (e.g., MeO) to balance stability and reactivity.

Catalytic Activation : Use Pd(0) complexes to mediate Si–Si bond cleavage in Stille-type couplings. Monitor turnover via ³¹P NMR .

Theoretical Modeling : Apply QM/MM simulations to predict transition states and steric energy barriers (>15 kcal/mol for t-BuO vs. <10 kcal/mol for MeO) .

Contradiction Alert : Some studies claim enhanced selectivity with bulkier groups, but this is context-dependent (e.g., aryl vs. alkyl substrates) .

Advanced: What role does this disilane play in silicon-based polymer precursors, and how can side reactions be mitigated?

Answer:
The compound serves as a Si–Si bond donor in polysilane synthesis. Key challenges include uncontrolled chain propagation and oxidation.

Controlled Polymerization : Use anionic initiators (e.g., n-BuLi) at −78°C to limit chain branching.

In Situ Quenching : Introduce trimethylchlorosilane (TMCS) to cap active chain ends.

Oxygen-Free Techniques : Conduct reactions in gloveboxes (O₂ <1 ppm) with Schlenk-line purification to prevent Si–O–Si crosslinking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 2
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

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